Epicubenol
Overview
Description
epi-Cubenol: is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O . It is a naturally occurring compound found in various plants and microorganisms. The compound is known for its unique structure and diverse biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: epi-Cubenol can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific terpene synthases. One notable method involves the use of epi-Cubenol synthase from Streptomyces griseus, which catalyzes the conversion of FPP to epi-Cubenol .
Industrial Production Methods: Industrial production of epi-Cubenol often involves the extraction from natural sources such as essential oils of certain plants. The compound can be isolated using steam distillation followed by chromatographic techniques to purify the desired product .
Chemical Reactions Analysis
Types of Reactions: epi-Cubenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert epi-Cubenol to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epi-Cubenol, which can have different biological activities and applications .
Scientific Research Applications
epi-Cubenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of epi-Cubenol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of DNA polymerase, which is crucial for DNA replication and repair. This inhibition can lead to the suppression of microbial growth and the potential treatment of infections . Additionally, epi-Cubenol can interact with cell membranes, disrupting their integrity and leading to cell death in certain microorganisms .
Comparison with Similar Compounds
- Cubenol
- 10-epi-Cubenol
- 1,10-di-epi-Cubenol
- T-muurolol
Comparison: epi-Cubenol is unique due to its specific stereochemistry and biological activities. While similar compounds like cubenol and 10-epi-cubenol share structural similarities, epi-Cubenol exhibits distinct properties such as its potent antimicrobial activity and its ability to inhibit DNA polymerase . This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPRPSWSKLKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880712 | |
Record name | cubenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21284-22-0, 19912-67-5 | |
Record name | cubenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epicubenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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